GSK481
Overview
Description
Mechanism of Action
- Role : RIP1 (receptor interacting protein 1) is a key regulator of cell death pathways, including apoptosis, necroptosis, and inflammation .
- Apoptosis : GSK481 enhances detectable apoptosis induced by TNFα and shikonin in Jurkat cells .
- Necroptosis : this compound abrogates RIP3 up-regulation induced by TNFα and shikonin, suggesting its role in necroptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
GSK481 plays a crucial role in biochemical reactions by inhibiting the activity of receptor-interacting protein kinase 1 (RIP1). This inhibition is highly selective, with an IC50 value of 1.3 nanomolar for RIP1 . This compound interacts specifically with the serine 166 phosphorylation site on wild-type human RIP1, effectively reducing its phosphorylation with an IC50 value of 2.8 nanomolar . Additionally, this compound exhibits excellent translation in cellular assays, such as the U937 cellular assay, with an IC50 value of 10 nanomolar . The compound shows complete specificity for RIP1 kinase over other kinases, making it a highly selective inhibitor .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit the phosphorylation of serine 166 in wild-type human RIP1, leading to a reduction in pro-inflammatory cytokine production and apoptosis . In cellular assays, such as those involving U937 cells, this compound demonstrates potent inhibition of RIP1 activity, resulting in decreased levels of inflammation and cell death . These effects highlight the compound’s potential therapeutic applications in treating inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of receptor-interacting protein kinase 1 (RIP1). This compound binds to the serine 166 phosphorylation site on wild-type human RIP1, effectively reducing its phosphorylation and subsequent activation . This inhibition prevents the downstream signaling events that lead to pro-inflammatory cytokine production and apoptosis . By targeting RIP1, this compound can modulate key cellular processes, making it a valuable tool in biochemical research and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent stability and potency in various assays, including the U937 cellular assay . Its effectiveness can vary depending on the duration of exposure and the specific cellular context. Long-term studies have shown that this compound maintains its inhibitory effects on RIP1 activity, leading to sustained reductions in inflammation and cell death . These findings underscore the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits RIP1 activity, leading to reductions in inflammation and cell death . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in preclinical studies . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, emphasizing the need for precise dosing to achieve optimal therapeutic outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation and apoptosis. By inhibiting receptor-interacting protein kinase 1 (RIP1), this compound modulates key signaling pathways that regulate pro-inflammatory cytokine production and cell death . The compound’s interactions with enzymes and cofactors involved in these pathways highlight its potential for therapeutic applications in treating inflammatory diseases . Additionally, this compound’s effects on metabolic flux and metabolite levels further underscore its role in modulating cellular processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound exhibits excellent cellular uptake and distribution, allowing it to effectively inhibit RIP1 activity in various cellular contexts . This compound’s interactions with transporters and binding proteins facilitate its localization and accumulation within target cells, enhancing its therapeutic potential . These properties make this compound a valuable tool for studying cellular processes and developing new therapeutic strategies.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with receptor-interacting protein kinase 1 (RIP1). The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, allowing it to effectively inhibit RIP1 activity . This compound’s localization within the cytoplasm is crucial for its function, as it enables the compound to modulate key signaling pathways involved in inflammation and apoptosis . These findings highlight the importance of subcellular localization in the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK481 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzoxazepinone core and the subsequent coupling with the oxazole moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
GSK481 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
GSK481 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of RIPK1 and its role in various biochemical pathways.
Biology: Employed in cellular assays to investigate the effects of RIPK1 inhibition on cell signaling and apoptosis.
Medicine: Potential therapeutic applications in treating inflammatory diseases and conditions associated with necroptosis.
Industry: Utilized in the development of new drugs targeting RIPK1 and related pathways.
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor with similar inhibitory effects but different chemical structure.
GSK2982772: A selective RIPK1 inhibitor with potential therapeutic applications in inflammatory diseases.
RIPA-56: A potent and selective RIPK1 inhibitor used in research studies.
Uniqueness of GSK481
This compound is unique due to its high potency and selectivity for RIPK1. It exhibits excellent translation in cellular assays and has a significant selectivity window over other kinases. Additionally, this compound shows equivalent potency against human and cynomolgus monkey RIPK1, making it a valuable tool for studying RIPK1-related pathways in both human and non-human primates .
Properties
CAS No. |
1622849-58-4 |
---|---|
Molecular Formula |
C21H19N3O4 |
Molecular Weight |
377.4 |
IUPAC Name |
5-(phenylmethyl)-N-[(3S)-2,3,4,5-tetrahydro-5-methyl-4-oxo-1,5-benzoxazepin-3-yl]-3-isoxazolecarboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1 |
InChI Key |
KNOUWGGQMADIBV-KRWDZBQOSA-N |
SMILES |
O=C(C1=NOC(CC2=CC=CC=C2)=C1)N[C@H]3COC4=CC=CC=C4N(C)C3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK481; GSK-481; GSK 481. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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